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Introduction

The shikimate pathway is a crucial metabolic route in bacteria, archaea, fungi, algae, and
plants for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan)
and other essential aromatic compounds. This pathway is absent in mammals, making its
enzymes attractive targets for the development of novel antimicrobial agents and herbicides. In
Escherichia coli, the biosynthesis of shikimate-3-phosphate is a key step in this pathway,
involving a series of seven enzymatic reactions that convert central metabolic precursors into
this vital intermediate. This technical guide provides a comprehensive overview of the
shikimate-3-phosphate biosynthesis pathway in E. coli, detailing the enzymes involved, their
Kinetic properties, the regulation of the pathway, and experimental protocols for its study.

The Shikimate Pathway: From Precursors to
Shikimate-3-Phosphate

The biosynthesis of shikimate-3-phosphate in E. coli begins with the condensation of
phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), products of glycolysis and the
pentose phosphate pathway, respectively. The pathway proceeds through seven enzymatic
steps to yield chorismate, the common precursor for aromatic amino acids.[1] Shikimate-3-
phosphate is the fifth intermediate in this pathway.
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The enzymes involved in the synthesis of shikimate-3-phosphate are encoded by the aro
gene family.[2][3]

o 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (AroG, AroF, AroH):
Catalyzes the condensation of PEP and E4P to form DAHP. E. coli possesses three
isoenzymes, each subject to feedback inhibition by one of the three aromatic amino acids.[3]

[4]
o 3-dehydroquinate (DHQ) synthase (AroB): Converts DAHP to 3-dehydroquinate.[3]

o 3-dehydroquinate (DHQ) dehydratase (AroD): Catalyzes the dehydration of DHQ to 3-
dehydroshikimate (DHS).[3][5]

o Shikimate dehydrogenase (AroE): Reduces DHS to shikimate.[3][6]

» Shikimate kinase (AroK, AroL): Phosphorylates shikimate to produce shikimate-3-
phosphate. E. coli has two isoenzymes of shikimate kinase.[3]

Quantitative Data on Shikimate Pathway Enzymes

The following tables summarize the available kinetic parameters for the enzymes involved in
shikimate-3-phosphate biosynthesis in E. coli.

Table 1: Kinetic Parameters of DAHP Synthase Isoenzymes (AroG, AroF, AroH)
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Feedback
Isoenzyme Gene Substrate Km (pM) kcat (s-1) .
Inhibitor
DAHP Phenylalanin
aroG PEP 4.5 25
synthase G e
E4P 1.2
DAHP
aroF PEP 1.3 12 Tyrosine
synthase F
E4P 0.9
DAHP
aroH PEP 1.2 3.3 Tryptophan
synthase H
E4P 0.5
Note: Kinetic parameters can vary depending on experimental conditions.
Table 2: Kinetic Parameters of Subsequent Enzymes in the Pathway
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Enzyme Gene Substrate(s) Km (uM) kcat (s-1)
3-
Dehydroquinate aroB DAHP 3-10 50
Synthase
> 3
Dehydroquinate aroD ] 17 - 18[5] 142[5]
Dehydroquinate
Dehydratase
3-
Shikimate o
arok Dehydroshikimat 30 250
Dehydrogenase
e
NADPH 20
Shikimate Kinase
| aroK Shikimate 2000 1.3
ATP 200
Shikimate Kinase o
aroL Shikimate 200 28

ATP 160

Note: Kinetic parameters can vary depending on experimental conditions.

Regulation of the Shikimate Pathway

The flux through the shikimate pathway is tightly regulated at both the transcriptional and post-
translational levels to ensure an adequate supply of aromatic amino acids without wasteful
overproduction.

Allosteric Regulation

The primary control point is the feedback inhibition of the three DAHP synthase isoenzymes by
the end products of the pathway: phenylalanine, tyrosine, and tryptophan.[4][7][8] AroG is

primarily inhibited by phenylalanine, AroF by tyrosine, and AroH by tryptophan.[3] This allosteric
regulation allows for a rapid response to changes in the intracellular concentrations of aromatic
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amino acids. Additionally, the activities of 3-dehydroquinate synthase (AroB) and shikimate
dehydrogenase (AroE) can be feedback inhibited by shikimate.[2]

Transcriptional Regulation

The expression of the aro genes is regulated by the TyrR repressor protein.[9] The TyrR
protein, in conjunction with its corepressors tyrosine and phenylalanine, binds to specific
operator sites, known as TyrR boxes, located in the promoter regions of the regulated genes.[1]
[9][10] This binding can repress the transcription of genes such as aroF, aroG, and aroL.[9][10]
The Trp repressor, with tryptophan as its corepressor, is also involved in the regulation of aroL
expression.[9]

Regulatory Mechanisms
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Caption: Regulation of the shikimate biosynthesis pathway in E. coli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the shikimate-
3-phosphate biosynthesis pathway in E. coli.

Enzyme Assays
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Caption: General workflow for a spectrophotometric enzyme assay.
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This assay measures the formation of DAHP by monitoring the decrease in absorbance at 232
nm due to the consumption of PEP.

¢ Reagents:

o

Assay Buffer: 50 mM Potassium phosphate buffer, pH 6.5.

[¢]

Phosphoenolpyruvate (PEP) solution: 10 mM in assay buffer.

[¢]

Erythrose-4-phosphate (E4P) solution: 10 mM in assay buffer.

[e]

Enzyme: Purified DAHP synthase or cell-free extract.

e Procedure:

o In a quartz cuvette, mix 800 pL of assay buffer, 100 pL of PEP solution, and 50 pL of E4P
solution.

o Equilibrate the mixture to the desired temperature (e.g., 37°C).
o Initiate the reaction by adding 50 L of the enzyme solution.
o Immediately monitor the decrease in absorbance at 232 nm for 5-10 minutes.

o Calculate the rate of reaction using the molar extinction coefficient of PEP at 232 nm (g =
2.8 x 103 M-1cm-1).

This is a coupled assay that measures the formation of 3-dehydroshikimate from DHQ, the
product of the DHQ synthase reaction.[11][12]

e Reagents:

[¢]

Assay Buffer: 50 mM HEPES, pH 7.5.[11][12]

o

DAHP solution: 10 mM in assay buffer.

[e]

NAD+ solution: 10 mM in assay buffer.

o

CoCI2 solution: 10 mM in assay buffer.
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o Coupling enzyme: Purified 3-dehydroquinate dehydratase (AroD) in excess.

o Enzyme: Purified DHQ synthase (AroB).

e Procedure:

(¢]

In a quartz cuvette, mix assay buffer, NAD+, CoClI2, and an excess of AroD.[12]

[¢]

Add the substrate DAHP to the mixture.[12]

o

Initiate the reaction by adding a known amount of AroB.[12]

[e]

Immediately monitor the increase in absorbance at 234 nm due to the formation of 3-
dehydroshikimate (¢ = 1.2 x 104 M-1cm-1).[12]

This assay directly measures the formation of 3-dehydroshikimate by monitoring the increase in
absorbance at 234 nm.[13][14]

e Reagents:
o Assay Buffer: 50 mM Tris-HCI, pH 8.0.[13][14]
o Substrate: 3-dehydroquinate (DHQ) solution (e.g., 2 mM) in assay buffer.
o Enzyme: Purified DHQ dehydratase (AroD).

e Procedure:

o Prepare a reaction mixture in a quartz cuvette containing the assay buffer and the DHQ
substrate.[13][14]

o Initiate the reaction by adding a known amount of AroD.[13][14]
o Monitor the increase in absorbance at 234 nm over time.[13]

o Calculate the initial reaction velocity using the molar extinction coefficient of 3-
dehydroshikimate (¢ = 1.2 x 104 M-1cm-1).
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This assay measures the reduction of NADP+ by monitoring the increase in absorbance at 340
nm.

e Reagents:

(¢]

Assay Buffer: 100 mM Tris-HCI, pH 9.0.

[¢]

Shikimate solution: 10 mM in assay buffer.

[¢]

NADP+ solution: 10 mM in assay buffer.

[e]

Enzyme: Purified shikimate dehydrogenase (AroE) or cell-free extract.
e Procedure:

o In a quartz cuvette, mix 800 pL of assay buffer, 100 pL of shikimate solution, and 50 pL of
NADP+ solution.

o Equilibrate the mixture to the desired temperature (e.g., 25°C).
o Initiate the reaction by adding 50 L of the enzyme solution.
o Monitor the increase in absorbance at 340 nm for 5-10 minutes.

o Calculate the rate of reaction using the molar extinction coefficient of NADPH at 340 nm (g
=6.22 x 103 M-1cm-1).

This is a coupled enzyme assay that measures the production of ADP.

e Reagents:

[¢]

Assay Buffer: 100 mM Tris-HCI, pH 7.6, 5 mM MgCI2, 100 mM KCI.

Substrates: 2 mM ATP, 1 mM shikimate.

[e]

(¢]

Coupling system: 1 mM phosphoenolpyruvate, 0.25 mM NADH, 6 pg/mL pyruvate kinase,
6 pg/mL lactate dehydrogenase.

o

Enzyme: Purified shikimate kinase (AroK or AroL).
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e Procedure:

Prepare a reaction mixture containing all reagents except the enzyme in a quartz cuvette.

o

Equilibrate to the desired temperature (e.g., 25°C).

[¢]

Initiate the reaction by adding the shikimate kinase enzyme.

o

[e]

Monitor the decrease in absorbance at 340 nm due to the oxidation of NADH.

Metabolite Quantification
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Caption: Workflow for LC-MS/MS based metabolite quantification.

This method allows for the sensitive and specific quantification of shikimate-3-phosphate and
other shikimate pathway intermediates from E. coli cell extracts.[15][16][17]
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o Metabolite Extraction:

o Rapidly quench the metabolism of an E. coli culture by mixing with cold methanol (-20°C)
to a final concentration of 60-80% methanol.[18][19]

o Centrifuge the cell suspension at a low temperature to pellet the cells.
o Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).
o Lyse the cells by sonication or bead beating on ice.

o Centrifuge the lysate to remove cell debris and collect the supernatant containing the
metabolites.

o Dry the supernatant under vacuum or nitrogen.
e LC-MS/MS Analysis:
o Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol).

o Inject the sample onto a liquid chromatography system coupled to a tandem mass
spectrometer (LC-MS/MS).

o Separate the metabolites using a suitable column (e.g., a HILIC or reversed-phase C18
column) and a gradient of aqueous and organic mobile phases.

o Detect and quantify shikimate-3-phosphate using multiple reaction monitoring (MRM) in
negative ion mode. The specific precursor-product ion transitions for shikimate-3-
phosphate should be determined empirically.

o Quantify the concentration of shikimate-3-phosphate by comparing the peak area to a
standard curve generated with a pure standard of shikimate-3-phosphate.

Conclusion

The biosynthesis of shikimate-3-phosphate in E. coli is a well-characterized pathway that is
essential for the production of aromatic amino acids. The enzymes of this pathway are highly
regulated to ensure a balanced metabolic flux. The detailed kinetic data and experimental
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protocols provided in this guide offer a valuable resource for researchers studying this pathway,
with applications in metabolic engineering, drug discovery, and fundamental enzymology.
Further research into the dynamic regulation of this pathway and the development of more
specific and potent inhibitors will continue to be of great interest to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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